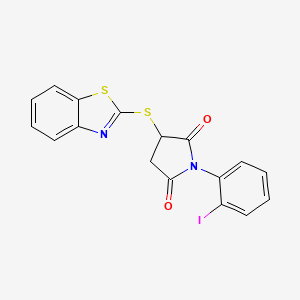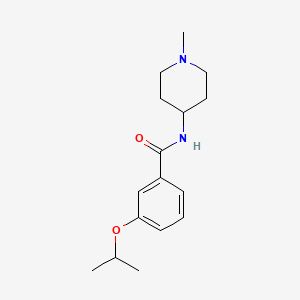
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, also known as BITP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BITP is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione may exert its biological effects through the inhibition of enzymes involved in various biochemical pathways. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the biosynthesis of RNA.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been found to exhibit antitumor activity against various cancer cell lines. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is easy to synthesize and purify, making it readily available for research purposes. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been found to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biochemical pathways. However, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione also has some limitations for lab experiments. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research could explore the use of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione as a biosensor for the detection of other molecules. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been shown to exhibit antitumor activity against various cancer cell lines. Further research could explore the potential use of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione as a chemotherapeutic agent. Finally, the mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is not fully understood, and further research could elucidate the molecular pathways through which 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione exerts its biological effects.
Conclusion
In summary, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, also known as 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione involves the reaction of 2-iodobenzoic acid with 2-mercaptobenzothiazole and maleic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis method of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O2S2/c18-10-5-1-3-7-12(10)20-15(21)9-14(16(20)22)24-17-19-11-6-2-4-8-13(11)23-17/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDHCTISBWBOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-iodophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5038010.png)


![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)

![4-methoxy-3-nitro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5038039.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5038058.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)